Cas no 934-00-9 (3-Methoxycatechol)

3-Methoxycatechol structure
3-Methoxycatechol structure
3-Methoxycatechol
934-00-9
C7H8O3
140.136622428894
MFCD00002191
83225
13622

3-Methoxycatechol Properties

Names and Identifiers

    • 3-Methoxybenzene-1,2-diol
    • Pyrogallol monomethyl ether
    • pyrogallol-1-methyl ether
    • 2,3-Dihydroxyanisole~Pyrogallol 1-methyl ether
    • 3-Methoxycatechol
    • 3-methoxy-1,2-Benzenediol
    • 1,2-Dihydroxy-3-methoxybenzene
    • Pyrogallol 1-Monomethyl Ether
    • 2,3-dihydroxyanisole
    • 3-methoxypyrocatechol
    • 6-methoxycatechol
    • 3-methoxy-pyrocatecho
    • pyrogallol 1-methyl ether
    • 1-O-Methylpyrogallol
    • 2-Hydroxy-3-methoxyphenol
    • 3-Methoxy-1,2-dihydroxybenzene
    • 3-Methoxy-o-hydroquinone
    • NSC 66525
    • 3-Methoxy-1,2-benzenediol (ACI)
    • Pyrocatechol, 3-methoxy- (6CI, 7CI, 8CI)
    • 3-methoxy-1,2-benzenediol
    • 3-methoxycatechol
    • MFCD00002191
    • IC13U5393C
    • EINECS 213-276-4
    • Spectrum5_000531
    • NCGC00095761-01
    • SY048938
    • KBio1_001961
    • NSC66525
    • KBio2_002117
    • NCGC00095761-03
    • 934-00-9
    • BSPBio_002821
    • SPBio_001914
    • CS-0179150
    • EN300-21179
    • 1,2-Benzenediol, 3-methoxy-
    • KBioGR_002151
    • Spectrum3_001181
    • AI3-21349
    • Spectrum2_001917
    • 1,2-Benzenediol,3-methoxy-
    • KBio3_002321
    • M0524
    • FT-0616000
    • CAS-934-00-9
    • SR-05000002377-1
    • CHEBI:141700
    • F0001-2249
    • CHEMBL1518159
    • SpecPlus_000921
    • CCG-38485
    • A844580
    • BP-20353
    • Tox21_200504
    • KBioSS_002117
    • NCGC00258058-01
    • PD000449
    • NCGC00095761-02
    • AS-48298
    • CCRIS 7577
    • F30220
    • DivK1c_007017
    • InChI=1/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H
    • SPECTRUM1600919
    • DTXCID00826
    • UNII-IC13U5393C
    • Spectrum4_001656
    • Q27280656
    • 3-methoxy-benzene-1,2-diol
    • NS00039555
    • Pyrocatechol, 3-methoxy-
    • 3-Methoxycatechol, 99%
    • AKOS000121420
    • Spectrum_001637
    • KBio2_004685
    • DTXSID4020826
    • KBio2_007253
    • BRD-K97139501-001-03-3
    • NSC-66525
    • SCHEMBL67332
    • SDCCGMLS-0066910.P001
    • SR-05000002377
    • 3-(methyloxy)benzene-1,2-diol
    • HY-W116576
    • 2-3-4'-TRIHYDROXY-4-METHOXYBENZOPHENONE_met007
    • DB-057398
    • +Expand
    • MFCD00002191
    • LPYUENQFPVNPHY-UHFFFAOYSA-N
    • 1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3
    • OC1C(O)=C(OC)C=CC=1
    • 1909165

Computed Properties

  • 140.04700
  • 2
  • 3
  • 1
  • 140.047344
  • 10
  • 105
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 10
  • 0
  • 49.7

Experimental Properties

  • 1.10640
  • 49.69000
  • 1.4638 (estimate)
  • 164°C/48mmHg(lit.)
  • 38.0 to 44.0 deg-C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • White crystalline powder
  • Not determined
  • 1.270

3-Methoxycatechol Security Information

3-Methoxycatechol Customs Data

  • 2909500000
  • China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-Methoxycatechol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GRSR-5g
3-METHOXYCATECHOL
934-00-9 98%
5g
$21.00 2024-04-20
A2B Chem LLC
AH81723-5g
3-Methoxycatechol
934-00-9 98%
5g
$19.00 2024-07-18
Aaron
AR00GS13-1g
3-METHOXYCATECHOL
934-00-9 97%
1g
$6.00 2024-07-18
abcr
AB125895-25 g
3-Methoxycatechol, 98%; .
934-00-9 98%
25g
€74.60 2023-05-10
Alichem
A014002855-250mg
2,3-Dihydroxyanisole
934-00-9 97%
250mg
$494.40 2023-08-31
Ambeed
A566396-5g
3-Methoxybenzene-1,2-diol
934-00-9 98%
5g
$26.0 2024-08-02
Apollo Scientific
OR52178-5g
3-Methoxycatechol
934-00-9 95%
5g
£42.00 2023-09-01
ChemScence
CS-0179150-25g
3-Methoxybenzene-1,2-diol
934-00-9
25g
$113.0 2021-09-02
Enamine
EN300-21179-0.05g
3-methoxybenzene-1,2-diol
934-00-9 92%
0.05g
$19.0 2023-09-16
Life Chemicals
F0001-2249-0.25g
3-Methoxycatechol
934-00-9 95%+
0.25g
$18.0 2023-09-07

3-Methoxycatechol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Reference
Synthesis of 1-(8-methoxy-2,3-dihydro-1,4-benzodioxan-5-yl)ethanone
Si, Liang; Zhang, Chun; Dai, Li-yan; Chen, Ying-qi; Wang, Xiao-zhong, Hecheng Huaxue, 2006, 14(4), 416-417

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  rt → 40 °C; 10 min, 40 °C
Reference
Method for synthesis of electron carrier 1-methoxy-5-methyl phenazine sulfuric acid methyl salt
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
Demethylation of aryl methyl ethers with thioethoxide ion in dimethyl formamide
Feutrill, G. I.; Mirrington, R. N., Tetrahedron Letters, 1970, (16), 1327-8

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium percarbonate Solvents: Tetrahydrofuran ,  Water ;  cooled; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Lignin inspired phenolic polyethers synthesized via ADMET: Systematic structure-property investigation
Vlaminck, Laetitia; Lingier, Sophie; Hufendiek, Andrea; Du Prez, Filip E., European Polymer Journal, 2017, 95, 503-513

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydrogen peroxide Catalysts: 7,8-Dichloro-5-ethyl-4a,5-dihydro-4a-hydroperoxy-1,3-dimethylbenzo[g]pteridine-2… Solvents: Methanol ,  Water ;  3 min, rt
Reference
Organocatalytic Dakin Oxidation by Nucleophilic Flavin Catalysts
Chen, Shuai; Hossain, Mohammad S.; Foss, Frank W., Organic Letters, 2012, 14(11), 2806-2809

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium percarbonate Solvents: Tetrahydrofuran ,  Water
Reference
Sodium percarbonate: a convenient reagent for the Dakin reaction
Kabalka, G. W.; Reddy, N. K.; Narayana, C., Tetrahedron Letters, 1992, 33(7), 865-6

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  50 min, rt
Reference
H2O2 in WEB: a highly efficient catalyst system for the Dakin reaction
Saikia, Bishwajit; Borah, Parinita; Barua, Nabin Chandra, Green Chemistry, 2015, 17(9), 4533-4536

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Reference
Synthesis of cotarnine iodide
Fleischhacker, Wilhelm; Richter, Bernd; Urban, Ernst, Monatshefte fuer Chemie, 1989, 120(8-9), 765-9

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  2.5 h, rt
Reference
A new avenue to the Dakin reaction in H2O2-WERSA
Saikia, Bishwajit; Borah, Parinita, RSC Advances, 2015, 5(128), 105583-105586

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium bisulfate ,  Hydrogen peroxide Solvents: Methanol ;  48 h, rt
1.2 Solvents: Water
Reference
Multidimensional optimization of promising antitumor xanthone derivatives
Azevedo, Carlos M. G.; Afonso, Carlos M. M.; Sousa, Diana; Lima, Raquel T.; Helena Vasconcelos, M.; et al, Bioorganic & Medicinal Chemistry, 2013, 21(11), 2941-2959

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Choline, hydroxide ,  Hydrogen peroxide ;  30 min, rt
Reference
Dual functionality of choline hydroxide for the Dakin reaction
Joo, Seong-Ryu; Kim, Seung-Hoi, Letters in Organic Chemistry, 2022, 19(5), 341-346

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium tetraborate ;  rt
Reference
Total synthesis of six natural products of benzodioxane neolignans
Jing, Xiao-Bi; Wang, Li; Han, Ying; Shi, Yao-Cheng; Liu, Yong-Hong; et al, Journal of the Chinese Chemical Society (Taipei, 2004, 51, 1001-1004

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Ethanol ,  Water
1.2 Reagents: Potassium carbonate
Reference
Total synthesis of (±)-Eusiderin K and (±)-Eusiderin J
Jing, Xiaobi; Gu, Wenxin; Bie, Pingyan; Ren, Xinfeng; Pan, Xinfu, Synthetic Communications, 2001, 31(6), 861-867

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Ethanol ,  Water
1.2 Reagents: Potassium carbonate
Reference
Total synthesis of (±)-Eusiderin G and (±)-Eusiderin M
Jing, Xiaobi; Gu, Wenxin; Ren, Xinfeng; Bie, Pingyan; Pan, Xinfu, Journal of the Chinese Chemical Society (Taipei, 2001, 48(1), 59-63

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium tetraborate Solvents: Ethanol
1.2 Reagents: Potassium carbonate
Reference
Total synthesis of two neolignans - (±)-eusiderin E and (±)-eusiderin F
Jing, Xiao-Bi; Gu, Wen-Xin; Bie, Ping-Yan; Ren, Xin-Feng; Pan, Xin-Fu, Gaodeng Xuexiao Huaxue Xuebao, 2001, 22(1), 63-66

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Benzene ;  1 h, rt → reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
An efficient strategy for protecting dihydroxyl groups of catechols
Huang, Wei-Bin; Guo, Ying; Jiang, Jian-An; Pan, Xian-Dao; Liao, Dao-Hua; et al, Synlett, 2013, 24(6), 741-746

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  1 h, 40 - 50 °C
Reference
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water
Reference
Pyrogallol 1-methyl ether
Surrey, Alexander R., Organic Syntheses, 1946, 26, 90-2

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Eupergit C 250L Catalysts: Monophenol monooxygenase Solvents: Water ;  24 h, pH 7, rt
Reference
Layer-by-Layer coated tyrosinase: An efficient and selective synthesis of catechols
Guazzaroni, Melissa; Crestini, Claudia; Saladino, Raffaele, Bioorganic & Medicinal Chemistry, 2012, 20(1), 157-166

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, > -78 °C
1.2 Reagents: Water
Reference
N-Protected 1,2-Oxazetidines as a Source of Electrophilic Oxygen: Straightforward Access to Benzomorpholines and Related Heterocycles by Using a Reactive Tether
Javorskis, Tomas; Sriubaite, Simona; Bagdziunas, Gintautas; Orentas, Edvinas, Chemistry - A European Journal, 2015, 21(25), 9157-9164

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
Reference
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

3-Methoxycatechol Raw materials

3-Methoxycatechol Preparation Products

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3-Methoxycatechol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:934-00-9)3-Methoxycatechol
A844580
99%/99%
100g/500g
270.0/947.0